REACTION_CXSMILES
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[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][OH:9]>>[N:6]([CH2:7][CH2:8][O:9][CH2:3][CH2:2][C:1]#[N:4])([CH3:10])[CH3:5]
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Name
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|
Quantity
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244 g
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Type
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reactant
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Smiles
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C(C=C)#N
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Name
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|
Quantity
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356.5 g
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Type
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reactant
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Smiles
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CN(CCO)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In the course of the ensuing exothermic reaction the mixture
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Type
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CUSTOM
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Details
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warms from room temperature to 75° C
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Type
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ADDITION
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Details
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While adding a further 5 ml of Triton B
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Type
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TEMPERATURE
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Details
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the mixture is heated for 8 hours to 95° C.
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Type
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DISTILLATION
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Details
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distilled
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Name
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Type
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|
Smiles
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N(C)(C)CCOCCC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |